REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:16])[CH:4]([N:13]=[N+]=[N-])[CH2:5][S:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.Cl.[H][H]>CO.[Re]>[CH3:1][O:2][C:3](=[O:16])[CH:4]([NH2:13])[CH2:5][S:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1
|
Name
|
|
Quantity
|
0.91 g
|
Type
|
reactant
|
Smiles
|
COC(C(CSC1=CC=CC=C1)N=[N+]=[N-])=O
|
Name
|
|
Quantity
|
0.28 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Re]
|
Name
|
azido
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
employed was added
|
Type
|
CUSTOM
|
Details
|
After the end of the reaction the catalyst
|
Type
|
FILTRATION
|
Details
|
was filtered off with suction
|
Type
|
ADDITION
|
Details
|
the residue treated with 20 ml of acetone
|
Type
|
ADDITION
|
Details
|
After addition of 20 ml of diethyl ether
|
Type
|
CUSTOM
|
Details
|
for complete precipitation
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered off with suction
|
Type
|
WASH
|
Details
|
washed with diethyl ether
|
Type
|
CUSTOM
|
Details
|
dried at 40° C. for 12 hours under reduced pressure
|
Duration
|
12 h
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C(CSC1=CC=CC=C1)N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.65 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 80.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |